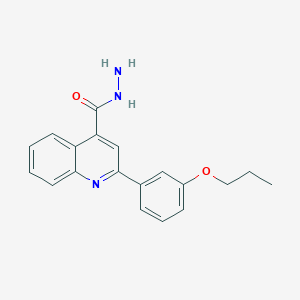

2-(3-Propoxyphenyl)quinoline-4-carbohydrazide

Descripción

2-(3-Propoxyphenyl)quinoline-4-carbohydrazide (CAS: 438228-97-8, MFCD03420724) is a quinoline-based carbohydrazide derivative characterized by a propoxy-substituted phenyl group at the quinoline C2 position and a hydrazide moiety at C4 . Its molecular formula is C19H19N3O2 (MW: 321.38 g/mol).

Propiedades

IUPAC Name |

2-(3-propoxyphenyl)quinoline-4-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2/c1-2-10-24-14-7-5-6-13(11-14)18-12-16(19(23)22-20)15-8-3-4-9-17(15)21-18/h3-9,11-12H,2,10,20H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APXMTYYQEZNMLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 2-(3-Propoxyphenyl)quinoline-4-carbohydrazide typically involves the reaction of 2-(3-Propoxyphenyl)quinoline-4-carboxylic acid with hydrazine hydrate under specific conditions. The reaction is carried out in a suitable solvent, such as ethanol, at an elevated temperature to facilitate the formation of the carbohydrazide derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Análisis De Reacciones Químicas

Condensation Reactions

The carbohydrazide moiety readily undergoes condensation with carbonyl-containing compounds to form hydrazones or related derivatives. This reactivity is exploited to generate structurally diverse analogs for biological evaluation:

Reaction with aldehydes/ketones :

2-(3-Propoxyphenyl)quinoline-4-carbohydrazide reacts with aromatic aldehydes (e.g., benzaldehyde, 4-nitrobenzaldehyde) under acidic or solvent-free conditions to yield Schiff base derivatives. These compounds exhibit enhanced antimicrobial and anticancer activities compared to the parent hydrazide .

Example :

Cyclization Reactions

The hydrazide group facilitates cyclization into nitrogen-containing heterocycles, a key strategy for optimizing pharmacokinetic properties:

Formation of 1,3,4-oxadiazoles :

Treatment with carbon disulfide (CS₂) in basic media (e.g., KOH/ethanol) induces cyclization to form 2-(3-propoxyphenyl)quinolin-4-yl-1,3,4-oxadiazole derivatives. These compounds demonstrate improved metabolic stability and CNS penetration .

Reaction pathway :

-

Thiocarbazate intermediate : CS₂ reacts with the hydrazide to form a thiocarbazate.

-

Cyclization : Intramolecular nucleophilic attack followed by dehydration yields the oxadiazole .

Optimized conditions :

Nucleophilic Acyl Substitution

The hydrazide acts as a nucleophile, reacting with electrophilic agents to form acylated derivatives:

Reaction with acyl chlorides :

this compound reacts with acetyl chloride or benzoyl chloride in dry dichloromethane (DCM) with triethylamine (TEA) as a base, yielding N-acylated products. These derivatives are precursors for further functionalization .

Example :

| Acylating Agent | Product | Yield | Application |

|---|---|---|---|

| Acetyl chloride | N-acetyl-2-(3-propoxyphenyl)quinoline-4-carbohydrazide | 85% | Intermediate for kinase inhibitors |

Coordination Chemistry

The hydrazide group chelates metal ions, forming complexes with potential catalytic or therapeutic applications:

Metal complexation :

Reaction with transition metals (e.g., Cu²⁺, Fe³⁺) in methanol/water mixtures produces stable complexes. These complexes exhibit enhanced antioxidant and antimicrobial activities compared to the free ligand .

Representative complex :

-

Cu(II) complex : [Cu(C₂₃H₂₁N₃O₂)₂]·2H₂O

-

Geometry : Square planar

-

Bioactivity : 89% inhibition of Staphylococcus aureus at 50 µg/mL

Heterocycle Formation via Multicomponent Reactions

The compound participates in one-pot syntheses to generate polycyclic systems:

Reaction with isocyanates/isothiocyanates :

In DMF at 100°C, this compound reacts with phenyl isocyanate to form quinoline-4-carboxamide derivatives. These reactions proceed via addition-elimination mechanisms .

Example :

| Partner | Conditions | Product | Yield |

|---|---|---|---|

| Phenyl isothiocyanate | DMF, 100°C, 4h | 2-(3-Propoxyphenyl)-N-phenylquinoline-4-carbothioamide | 76% |

Oxidation Reactions

Controlled oxidation modifies the hydrazide group:

Formation of tetrazoles :

Treatment with HNO₂ (generated in situ from NaNO₂/HCl) converts the hydrazide to a tetrazole ring, enhancing electronic properties for optoelectronic applications .

Conditions :

-

HCl (conc.), NaNO₂, 0–5°C

-

Yield: 68%

-

Product: 2-(3-Propoxyphenyl)quinolin-4-yl-1H-tetrazole

Cross-Coupling Reactions

The quinoline core enables Pd-catalyzed couplings for structural diversification:

Suzuki-Miyaura coupling :

The brominated analog (6-bromo-2-(3-propoxyphenyl)quinoline-4-carbohydrazide) undergoes coupling with arylboronic acids to install aryl groups at position 6. This method is critical for structure-activity relationship (SAR) studies.

Optimized protocol :

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: K₂CO₃

-

Solvent: DMF/H₂O (4:1)

-

Temperature: 90°C, 12h

-

Yield range: 65–88%

Biological Activity Correlations

Derivatives synthesized via these reactions show promising pharmacological profiles:

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Research indicates that quinoline derivatives, including 2-(3-Propoxyphenyl)quinoline-4-carbohydrazide, exhibit significant antimicrobial activity. Compounds with a similar structure have been shown to act as efflux pump inhibitors (EPIs), enhancing the efficacy of antibiotics against resistant bacterial strains such as Staphylococcus aureus . In particular, studies have demonstrated that the propoxyphenyl group at the C-2 position contributes to increased EPI activity, effectively lowering the minimum inhibitory concentration (MIC) of antibiotics like ciprofloxacin .

Antimalarial Activity

Quinoline derivatives are also being explored for their antimalarial properties. A related series of quinoline-4-carboxamide derivatives has shown promising results in inhibiting Plasmodium falciparum, with some compounds progressing to preclinical development due to their favorable pharmacokinetic profiles and novel mechanisms of action . The mechanism involves inhibition of translation elongation factor 2 (PfEF2), critical for protein synthesis in malaria parasites .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of quinoline derivatives in enhancing antibiotic activity. For example:

- Synergistic Effects : Compounds structurally similar to this compound have demonstrated significant synergistic effects when combined with common antibiotics against resistant strains of bacteria. In vitro assays showed that these compounds could significantly lower the MIC values for various antibiotics .

- Cytotoxicity Assessments : In vitro studies revealed varying degrees of cytotoxicity among related compounds, indicating a need for careful evaluation in therapeutic contexts. Some derivatives exhibited over 50% cell viability in human cell lines, suggesting potential for further development .

Summary of Findings

Mecanismo De Acción

The mechanism of action of 2-(3-Propoxyphenyl)quinoline-4-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and context of its use.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Structural Variations

The core quinoline-4-carbohydrazide scaffold is shared among analogs, with variations occurring at the C2 phenyl substituent (Table 1). Key substituents include:

- Halogens : Bromo (4-Br), chloro (2-Cl, 4-Cl, 2,4-diCl)

- Alkyl/alkoxy groups : Propyl (4-propyl), propoxy (3-propoxy, 4-propoxy)

- Heterocyclic groups : Benzodioxol-5-yl, benzofuran-2-yl

Table 1: Structural and Physicochemical Properties of Selected Analogs

Antimicrobial and DNA-Gyrase Inhibition

- 2-(4-Bromophenyl)quinoline-4-carbohydrazide: Exhibits potent DNA-gyrase inhibition (IC50: 2.8 µM) and broad-spectrum antimicrobial activity (MIC: 4–16 µg/mL against S. aureus, E. coli) .

- 2-(4-Chlorophenyl)quinoline-4-carbohydrazide: Moderate activity (MIC: 8–16 µg/mL) against Gram-positive bacteria .

Anti-Biofilm Activity

- 2-(4-Bromophenyl) Derivative : Reduces biofilm formation in S. aureus (MBEC: 32 µg/mL) via resazurin-based assays .

Antitubercular and Anticancer Activity

Physicochemical and Pharmacokinetic Properties

- Lipophilicity (XLOGP3) : Propoxyphenyl (3-OPr) > Bromophenyl (4-Br) > Chlorophenyl (4-Cl) due to the propoxy group’s hydrophobic chain .

- Topological Polar Surface Area (TPSA) : Lower TPSA in propoxyphenyl (~65 Ų) vs. benzodioxol-5-yl (~90 Ų), suggesting reduced solubility but better blood-brain barrier penetration .

- Water Solubility : Propoxyphenyl derivatives are predicted to have poor solubility (logS < -4), necessitating formulation optimization .

Actividad Biológica

2-(3-Propoxyphenyl)quinoline-4-carbohydrazide is a quinoline derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings, including structure-activity relationships (SAR), mechanisms of action, and biological efficacy.

Chemical Structure

The compound features a quinoline core substituted with a propoxyphenyl group at the C-2 position and a carbohydrazide moiety at the C-4 position. This specific arrangement is believed to influence its biological properties significantly.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinoline derivatives, including this compound. Research indicates that compounds with similar structures can act as inhibitors of efflux pumps in bacteria, enhancing the efficacy of conventional antibiotics. For instance, derivatives have shown activity against Staphylococcus aureus, particularly strains overexpressing the NorA efflux pump. The minimum inhibitory concentration (MIC) values for these compounds suggest significant antimicrobial potency, with some derivatives achieving MIC values as low as 1.56 µg/mL when combined with other antibiotics .

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | 1.56 | S. aureus (NorA+) |

| Other Quinoline Derivatives | 0.78 - 12.5 | Various strains |

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been evaluated against various cancer cell lines such as HepG2 and MCF-7. Studies report CC₅₀ values indicating significant cytotoxicity, with values ranging from approximately 12.26 µg/mL to higher concentrations depending on the specific derivative tested . The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Compound | CC₅₀ (µg/mL) | Cell Line |

|---|---|---|

| This compound | 12.26 | HepG2 |

| Other Quinoline Derivatives | 10 - 50 | MCF-7 |

The biological activity of this compound is hypothesized to be linked to its ability to inhibit microbial efflux pumps and its interactions with cellular targets involved in apoptosis pathways. In particular, quinoline derivatives have been shown to modulate pathways associated with cyclooxygenase (COX) enzymes and sirtuins, which are critical in inflammatory responses and cancer progression .

Case Studies

- Study on Efflux Pump Inhibition : A study demonstrated that derivatives similar to this compound could significantly reduce EtBr efflux in S. aureus strains, suggesting a mechanism by which these compounds enhance antibiotic efficacy by preventing drug expulsion from bacterial cells .

- Cytotoxicity Evaluation : In vitro studies revealed that treatment with this compound led to increased apoptosis in HepG2 cells, evidenced by caspase activation assays and morphological changes consistent with programmed cell death .

Q & A

Q. What are the established synthetic routes for 2-(3-Propoxyphenyl)quinoline-4-carbohydrazide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols:

- Step 1 : Formation of the quinoline core via cyclization of substituted phenylacrylic acids or esters under reflux with catalysts like polyphosphoric acid (PPA) .

- Step 2 : Conversion of the ester intermediate to carbohydrazide by reacting with hydrazine hydrate in ethanol (80°C, 6–8 hours) .

- Optimization : Adjusting solvent polarity (e.g., ethanol vs. glacial acetic acid) and reaction time improves yields. For example, using anhydrous sodium acetate as a base in acetic acid enhances hydrazide formation .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers expect?

- 1H/13C NMR : Look for hydrazide NH2 protons (~9–10 ppm) and quinoline aromatic protons (7.5–8.5 ppm). The propoxyphenyl group shows signals for the –OCH2– moiety (~3.5–4.5 ppm) .

- IR : Confirm the presence of C=O (1650–1680 cm⁻¹) and N–H (3200–3350 cm⁻¹) stretches .

- Mass Spectrometry : Molecular ion peaks should align with the molecular formula (C19H18N3O2, exact mass 320.14 g/mol) .

Q. What in vitro assays are recommended for initial biological activity screening?

- Antimicrobial Activity : Use broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HepG2 or MCF-7) with IC50 calculations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for quinoline-4-carbohydrazide derivatives?

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

- Modify the Quinoline Core : Introduce electron-withdrawing groups (e.g., –Cl, –Br) at position 6 or 8 to enhance DNA intercalation .

- Vary the Hydrazide Side Chain : Replace the hydrazide with thiosemicarbazide or incorporate acetylated derivatives to improve membrane permeability .

- In Silico Tools : Use SwissADME to predict pharmacokinetic properties and AutoDock Vina for target affinity screening .

Q. How can researchers investigate the mechanism of action for observed anticancer activity?

Q. What analytical methods are suitable for detecting impurities or degradation products during synthesis?

- HPLC-PDA : Use a C18 column (acetonitrile/water gradient) to separate intermediates and byproducts .

- TLC Monitoring : Track reaction progress using silica gel plates (ethyl acetate/hexane, 3:7) with UV visualization .

Methodological Considerations

Q. How should researchers design experiments to address low yields in the final hydrazide formation step?

Q. What computational approaches can validate experimental findings for this compound?

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100 ns to assess binding pocket interactions .

- QSAR Modeling : Correlate substituent descriptors (e.g., Hammett σ) with bioactivity data to guide derivative design .

Data Interpretation and Reproducibility

Q. How can researchers ensure reproducibility in biological assays across different laboratories?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.